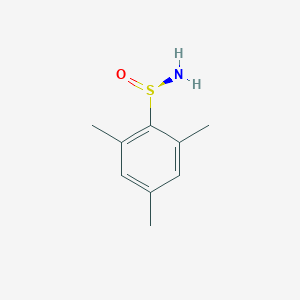

(R)-2,4,6-trimethylbenzenesulfinamide

Description

BenchChem offers high-quality (R)-2,4,6-trimethylbenzenesulfinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,4,6-trimethylbenzenesulfinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(R)-2,4,6-trimethylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGCVPMEMBXPSM-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[S@@](=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446021-73-4 | |

| Record name | (R)-2,4,6-Trimethylbenzenesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2,4,6-Trimethylbenzenesulfinamide: Technical Guide to Structure and Properties

Executive Summary: The Steric Advantage

(R)-2,4,6-trimethylbenzenesulfinamide (often referred to as (R)-Mesitylsulfinamide ) is a high-performance chiral auxiliary used in the asymmetric synthesis of amines. It represents a sterically evolved analog of the classic Davis reagent (p-toluenesulfinamide).[1]

While tert-butanesulfinamide (Ellman’s auxiliary) is the industry standard for general applications, (R)-mesitylsulfinamide is critical when higher diastereoselectivity is required.[1] The ortho-methyl groups on the aromatic ring create a "steric wall" that exerts superior facial control during nucleophilic additions to sulfinimines, particularly when the substrate lacks significant steric differentiation.

Chemical Profile and Structure[1][2][3]

Identification

| Property | Data |

| IUPAC Name | (R)-2,4,6-trimethylbenzenesulfinamide |

| Common Name | (R)-Mesitylsulfinamide |

| CAS Number (R) | 446021-73-4 |

| CAS Number (S) | 607729-50-0 |

| Molecular Formula | C |

| Molecular Weight | 183.27 g/mol |

| Appearance | White crystalline solid |

| Chiral Center | Sulfur (S) |

Structural Analysis

The molecule features a sulfur atom in a trigonal pyramidal geometry, which serves as the stereogenic center. The key structural differentiator is the mesityl group (2,4,6-trimethylphenyl).

-

Electronic Effect: The aromatic ring allows for

-stacking and electronic tuning, unlike the alkyl tert-butyl group.[1] -

Steric Effect: The two ortho-methyl groups restrict rotation around the C(aryl)-S bond, locking the conformation more rigidly than the p-tolyl analog.[1] This rigidity is the primary driver for enhanced stereocontrol.[1]

Mechanistic Principles: The "Mesityl Effect"

The utility of (R)-mesitylsulfinamide lies in its ability to form N-sulfinyl imines (sulfinimines) upon condensation with aldehydes or ketones.[1] These imines undergo diastereoselective nucleophilic addition.[1][2]

Transition State Model

In the addition of organometallic reagents (RM) to mesitylsulfinimines, the reaction proceeds via a cyclic, six-membered Zimmerman-Traxler transition state. The mesityl group dictates the facial selectivity.

-

Chelation Control: The sulfinyl oxygen coordinates with the metal (Mg, Li) of the incoming nucleophile, organizing the transition state.

-

Steric Blocking: The ortho-methyl groups of the mesityl ring create a severe steric clash on one face of the imine, forcing the nucleophile to attack from the opposite, less hindered face.

Figure 1: Workflow and mechanistic logic of Mesitylsulfinamide-mediated asymmetric synthesis.

Experimental Protocols

Synthesis of the Auxiliary (The "Davis" Route)

While often purchased, the auxiliary can be synthesized via the reaction of mesitylmagnesium bromide with the Andersen reagent or via the aminoindanol route established by Davis. The latter is preferred for high optical purity.[1]

Reagents:

-

(1S, 2R)-1-amino-2-indanol[1]

-

Mesitylsulfonyl chloride

-

Base (LiHMDS or similar)

Protocol Summary:

-

Sulfonamide Formation: React mesitylsulfonyl chloride with (1S, 2R)-1-amino-2-indanol to form the N-sulfonyl aminoindanol.[1]

-

Reduction/Rearrangement: Treat with a reducing agent (or base-mediated rearrangement sequence) to yield the sulfinamide with inverted stereochemistry at sulfur.[1] Note: This is a complex sequence; commercial sourcing is recommended for standard applications.

Application Protocol: Synthesis of Chiral Amines

This is the standard workflow for utilizing (R)-mesitylsulfinamide to synthesize a chiral amine from an aldehyde.[1]

Step 1: Condensation (Imine Formation)

Reagents:

-

(R)-2,4,6-trimethylbenzenesulfinamide (1.0 equiv)[3]

-

Aldehyde (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 - 3.0 equiv)[1] -

Solvent: Dry THF or CH

Cl

Procedure:

-

Dissolve (R)-mesitylsulfinamide in dry THF (0.5 M) under nitrogen.

-

Add the aldehyde followed by Ti(OEt)

.[1] -

Stir at room temperature (or reflux for ketones) until TLC indicates consumption of the sulfinamide (typically 6–12 hours).

-

Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.[1]

-

Purification: Dry the organic layer (Na

SO

Step 2: Diastereoselective Addition

Reagents:

-

(R)-N-mesitylsulfinyl imine (1.0 equiv)[1]

-

Grignard Reagent (R'-MgBr) (2.0 equiv)[1]

-

Solvent: Dry CH

Cl

Procedure:

-

Cool the sulfinimine solution to -78 °C .

-

Add the Grignard reagent dropwise.[1] The low temperature is critical to maximize the "Mesityl Effect" (kinetic control).

-

Stir for 2–4 hours at -78 °C.

-

Quench with saturated NH

Cl. -

Extract and purify to yield the sulfinamide-protected amine .[1]

Step 3: Cleavage (Deprotection)

Reagents:

-

HCl (4M in dioxane) or Methanolic HCl

Procedure:

-

Dissolve the protected amine in methanol.[1]

-

Add HCl solution (excess).

-

Stir at room temperature for 30 minutes.

-

Concentrate to dryness.[1] The residue is the chiral amine hydrochloride salt .

-

The mesitylsulfinic ester/acid byproduct is removed during the workup (extraction of the free amine at basic pH).

Comparative Performance Data

The following table highlights why a researcher would choose the Mesityl variant over the standard p-Tolyl (Davis) or tert-Butyl (Ellman) auxiliaries.

| Feature | (R)-Mesitylsulfinamide | (R)-p-Toluenesulfinamide | (R)-tert-Butanesulfinamide |

| Steric Bulk | High (Ortho-methyls) | Medium (Para-methyl) | High (Tert-butyl) |

| Electronic Nature | Electron-rich Aromatic | Aromatic | Aliphatic |

| Primary Use Case | Difficult substrates requiring max stereocontrol | UV-active monitoring, standard additions | General purpose, stable imines |

| Typical dr (Addition) | > 98:2 | ~ 90:10 - 95:5 | > 95:5 |

| Cleavage Conditions | Mild Acid | Mild Acid | Mild Acid |

Troubleshooting & Optimization

-

Low Yield in Condensation: If the ketone is sterically hindered, Ti(OEt)

may not be sufficient. Switch to Ti(OiPr) -

Poor Diastereoselectivity:

References

-

Chemical Structure & Identifiers: PubChem. 2,4,6-Trimethylbenzenesulfonamide.[1][3][4] National Library of Medicine.[1] [Link][4]

-

Synthesis of Sulfinamides: Davis, F. A., & Zhou, P. Asymmetric Synthesis of Amino Acids using Sulfinimines. Organic Syntheses. [Link] (Contextual reference for the Davis-type auxiliary synthesis methodology).

-

General Sulfinamide Methodology: Ellman, J. A., et al. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Journal of Organic Chemistry. [Link] (Foundational reference for sulfinamide condensation/addition protocols).[1]

Sources

A Tale of Two Auxiliaries: A Senior Application Scientist's In-depth Technical Guide to (R)-Mesitylsulfinamide and (R)-tert-Butanesulfinamide

Foreword: The Enduring Quest for Chirality

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a cornerstone of rational drug design and development. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules. The journey to access these enantiomerically pure compounds has been paved by the development of elegant and robust methodologies, among which the use of chiral sulfinamide auxiliaries stands as a testament to ingenuity and practicality.

This technical guide is born out of countless hours at the bench, wrestling with diastereoselectivities, optimizing reaction conditions, and ultimately, appreciating the nuanced yet profound differences between two stalwart chiral auxiliaries: (R)-tert-butanesulfinamide, famously known as Ellman's auxiliary, and its lesser-explored yet powerful counterpart, (R)-mesitylsulfinamide. It is intended for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional who seeks not just a protocol, but a deeper understanding of the "why" behind the "how." We will dissect the core attributes of these two reagents, moving beyond a superficial comparison to a granular analysis of their steric and electronic properties, their impact on reactivity and stereoselectivity, and the practical considerations that govern their selection and application in the synthesis of complex chiral amines.

The Foundation: Chiral Sulfinamides in Asymmetric Synthesis

The power of (R)-tert-butanesulfinamide and (R)-mesitylsulfinamide lies in their ability to act as chiral ammonia equivalents. The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. This intermediate then undergoes diastereoselective nucleophilic addition, with the chiral sulfinyl group directing the approach of the nucleophile to one face of the imine. Subsequent cleavage of the sulfinyl group under mild acidic conditions liberates the desired chiral amine with high enantiomeric purity.[1][2]

The stereochemical outcome of the nucleophilic addition is governed by a well-accepted transition state model where the sulfinyl group and the R-group of the imine orient themselves to minimize steric interactions, thereby exposing one face of the C=N bond to nucleophilic attack. The nature of the substituent on the sulfur atom—be it the sterically demanding tert-butyl group or the bulky, aromatic mesityl group—plays a pivotal role in dictating the precise geometry of this transition state and, consequently, the degree of stereochemical induction.

The Workhorse: (R)-tert-Butanesulfinamide (Ellman's Auxiliary)

Since its introduction by Ellman and coworkers, (R)-tert-butanesulfinamide has rightfully earned its place as the "gold standard" among chiral sulfinamide auxiliaries.[1] Its widespread adoption is a direct consequence of its commercial availability, high diastereoselectivity across a broad range of substrates, and the ease of removal of the tert-butylsulfinyl group.

Synthesis and Physical Properties

(R)-tert-butanesulfinamide is a white to off-white crystalline solid with a melting point of 102-105 °C. It is typically prepared via the asymmetric oxidation of di-tert-butyl disulfide, followed by reaction with lithium amide in liquid ammonia.[3] This robust and scalable synthesis has made both enantiomers readily accessible to the synthetic community.

Reactivity and Applications

The tert-butyl group is characterized by its significant steric bulk. This steric hindrance is the primary factor influencing the high diastereoselectivity observed in nucleophilic additions to N-tert-butanesulfinyl imines. The bulky tert-butyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This has been successfully applied to the synthesis of a diverse array of chiral amines, including α-branched amines, β-amino acids, and complex natural products.

Cleavage of the Auxiliary

A key advantage of the tert-butylsulfinyl group is its facile cleavage under mild acidic conditions, typically using HCl in a protic solvent like methanol or ethanol. This process is often clean and high-yielding, liberating the desired amine hydrochloride salt.

The Specialist: (R)-Mesitylsulfinamide

While (R)-tert-butanesulfinamide is a versatile all-rounder, (R)-mesitylsulfinamide emerges as a specialist, offering distinct advantages in specific applications where nuanced steric and electronic effects are paramount. The mesityl group, a 2,4,6-trimethylphenyl substituent, introduces a unique combination of steric bulk and aromaticity.

Synthesis and Physical Properties

(R)-Mesitylsulfinamide is also a white crystalline solid. Its synthesis generally follows a similar strategy to that of the tert-butyl analog, involving the asymmetric oxidation of dimesityl disulfide.

A Deeper Dive: Steric and Electronic Effects of the Mesityl Group

The mesityl group, while sterically demanding, presents a different spatial arrangement compared to the tetrahedral tert-butyl group. The planar aromatic ring with its ortho-methyl groups creates a more "wall-like" steric barrier. This can lead to different facial selectivity in nucleophilic additions compared to the more "cone-shaped" steric profile of the tert-butyl group.

Electronically, the aromatic ring of the mesityl group can participate in π-stacking interactions and influence the electronic nature of the sulfinyl sulfur, which can, in turn, affect the reactivity of the N-sulfinyl imine.

Applications and Advantages in Specific Contexts

The unique steric and electronic properties of the mesityl group can be leveraged to achieve higher diastereoselectivity in certain reactions. For instance, in the synthesis of some N-heterocycles, the use of mesitylsulfinamide has been shown to provide superior results compared to tert-butanesulfinamide. The aromatic nature of the mesityl group can also be advantageous for monitoring reaction progress by UV-active techniques like thin-layer chromatography (TLC).

Cleavage Considerations

The cleavage of the N-mesitylenesulfinyl group is also typically achieved under acidic conditions. However, the conditions may require optimization compared to the cleavage of the tert-butylsulfinyl group due to the different electronic nature of the aryl-sulfur bond.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear and practical comparison, the following table summarizes the key differences between the two auxiliaries:

| Feature | (R)-tert-Butanesulfinamide (Ellman's Auxiliary) | (R)-Mesitylsulfinamide |

| Structure | ||

| Steric Profile | Spherically bulky, tetrahedral | Planar, "wall-like" bulk from ortho-methyls |

| Electronic Nature | Aliphatic, electron-donating (inductive) | Aromatic, potential for π-interactions |

| Typical Applications | Broad applicability in asymmetric amine synthesis | High diastereoselectivity in specific cases (e.g., some N-heterocycles) |

| Cleavage Conditions | Mild acidic conditions (e.g., HCl in MeOH) | Mild to moderate acidic conditions, may require optimization |

| Reaction Monitoring | Primarily by NMR or LC-MS | UV-active, allowing for easier TLC monitoring |

Experimental Protocols: From Theory to Practice

To illustrate the practical application of these auxiliaries, we present a generalized, step-by-step protocol for the diastereoselective addition of a Grignard reagent to an N-sulfinyl aldimine.

General Procedure for the Synthesis of Chiral Amines

Step 1: Formation of the N-Sulfinyl Imine

Caption: General workflow for N-sulfinyl imine formation.

-

To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., THF or CH₂Cl₂) is added the (R)-sulfinamide (1.05 equiv).

-

A dehydrating agent, such as anhydrous MgSO₄ or Ti(OEt)₄, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure to afford the crude N-sulfinyl imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Nucleophilic Addition

Caption: Diastereoselective addition of a Grignard reagent.

-

The crude N-sulfinyl imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (typically -78 °C).

-

The Grignard reagent (1.2-1.5 equiv) is added dropwise, and the reaction is stirred at the low temperature until completion.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Sulfinyl Group

Caption: Cleavage of the N-sulfinyl group.

-

The N-sulfinyl amine is dissolved in a suitable solvent (e.g., methanol), and a solution of HCl in an alcohol (e.g., 4 M HCl in dioxane or acetyl chloride in methanol) is added.

-

The mixture is stirred at room temperature until the cleavage is complete.

-

The solvent is often removed under reduced pressure, and the resulting solid amine hydrochloride can be triturated with a non-polar solvent (e.g., diethyl ether) to afford the pure product.

Conclusion: A Strategic Choice for Asymmetric Synthesis

The choice between (R)-tert-butanesulfinamide and (R)-mesitylsulfinamide is not a matter of inherent superiority but one of strategic selection based on the specific synthetic challenge at hand. Ellman's auxiliary remains the undisputed workhorse for a wide range of applications, offering reliability, high stereoselectivity, and operational simplicity. However, for the discerning synthetic chemist, (R)-mesitylsulfinamide presents a valuable alternative, a specialist tool that, in the right context, can unlock higher levels of diastereoselectivity by virtue of its unique steric and electronic profile.

A thorough understanding of the fundamental principles governing the stereochemical outcome of these reactions, coupled with the practical insights provided in this guide, will empower researchers to make informed decisions and navigate the intricate world of asymmetric amine synthesis with greater confidence and success. The continuous exploration and application of these powerful chiral auxiliaries will undoubtedly continue to shape the future of drug discovery and the synthesis of complex, life-impacting molecules.

References

- Ellman, J. A., et al. (1997). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 36(9), 639-649.

-

Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]

-

Wikipedia. tert-Butanesulfinamide. [Link]

-

Philip, R. M., & Anilkumar, G. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21569-21592. [Link]

- Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinimines: structure, synthesis and synthetic applications. Chemical Society Reviews, 38(4), 1162-1186.

- Morton, D., Pearson, D., Field, R. A., & Stockman, R. A. (2005). Aza-Darzens approach to chiral N-tert-butanesulfinyl aziridines. Organic & Biomolecular Chemistry, 3(16), 2949-2951.

-

Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Systems for (R)-2,4,6-Trimethylbenzenesulfinamide

Executive Summary

(R)-2,4,6-trimethylbenzenesulfinamide (often referred to as (R)-Mesitylsulfinamide) is a critical chiral auxiliary used extensively in the asymmetric synthesis of amines, particularly for the diastereoselective preparation of sulfinimines (Davis-Ellman type chemistry).

Unlike generic reagents, the solubility of this auxiliary is governed by a stark structural dichotomy: the lipophilic, sterically crowded mesityl group versus the polar, hydrogen-bond-donating sulfinamide moiety. This guide moves beyond simple solubility tables to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction molarity and purification yields.

Key Insight: The industry-standard purification method relies on a specific solubility differential between Ethyl Acetate (Solvent) and Hexanes/Heptane (Antisolvent) , exploiting the steep temperature-solubility curve of the mesityl core.

Molecular Architecture & Solvation Physics

To predict solubility behavior without empirical data for every solvent, one must analyze the competing solvation forces:

-

The Mesityl Core (Lipophilic Anchor): The 2,4,6-trimethylbenzene ring creates significant steric bulk and lipophilicity. This domain drives solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM), while limiting solubility in water.

-

The Sulfinamide Head (Polar/H-Bonding): The

group is a dipole with both H-bond donor (NH) and acceptor (O) sites. This necessitates solvents with moderate polarity (dipole moment

Solvation Interaction Diagram

The following diagram illustrates the logical flow of solvent selection based on these molecular features.

Figure 1: Mechanistic basis for solvent compatibility. The molecule requires a "Goldilocks" zone of moderate polarity (EtOAc, THF).

Empirical Solubility Profile

The following data categorizes solvents by their operational utility in synthesis and purification. Data is derived from standard process protocols (e.g., Organic Syntheses) and structural analogues.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Primary reaction solvent for organometallic additions (e.g., Grignard reagents). |

| Esters | Ethyl Acetate (EtOAc) | Temp.[1][2] Dependent | The "Gold Standard" for recrystallization. High solubility at 40°C; moderate at RT. |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction and low-temperature reactions. |

| Alcohols | Methanol / Ethanol | Moderate | Soluble, but often avoided in basic conditions to prevent nucleophilic attack on sulfur. |

| Alkanes | Hexanes / Heptane | Poor | Primary Antisolvent. Used to crash out the product from EtOAc solutions. |

| Aqueous | Water | Insoluble | Used for wash steps; the compound partitions entirely into the organic phase. |

Operational Protocols (Self-Validating Systems)

Since batch-specific purity and enantiomeric excess (ee) can shift solubility boundaries, "standard" values are often unreliable. The following protocols allow you to generate precise data for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Weigh a clean, dry 4 mL scintillation vial (

). -

Saturation: Add 100 mg of (R)-mesitylsulfinamide to the vial. Add 0.5 mL of the target solvent.

-

Equilibration: Vortex for 2 hours at the target temperature (e.g., 25°C). Check visually: If fully dissolved, add more solid until a precipitate persists.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

-

Evaporation: Evaporate the solvent (Genevac or N2 stream) and dry under high vacuum for 4 hours.

-

Quantification: Weigh the vial again (

).-

Calculation:

-

Protocol B: Purification via Solvent/Antisolvent (Recrystallization)

Context: This is the most critical procedure for this compound, ensuring high enantiomeric purity. Reference: Based on Organic Syntheses procedures [1].

Figure 2: Optimized recrystallization workflow for maximum recovery and optical purity.

Step-by-Step Methodology:

-

Dissolution: Dissolve crude (R)-mesitylsulfinamide in Ethyl Acetate at 40°C. Use approximately 5-7 mL of EtOAc per gram of substrate.

-

Antisolvent: Slowly add n-Hexane (or Heptane) until a faint turbidity appears and persists. The typical ratio is 2:1 or 3:1 (Hexane:EtOAc) depending on concentration.

-

Crystallization: Seal the flask and place it in a freezer at -20°C for 16–24 hours. Note: Rapid cooling on ice often yields amorphous powder; slow cooling yields needles.

-

Collection: Filter the white crystalline solid. Wash the filter cake with cold (-20°C) Hexane/EtOAc (4:1 mixture) to remove surface impurities.

Thermodynamic Analysis (Van't Hoff)

For process scale-up, understanding the heat of solution (

Theory:

Solubility (

Application:

By performing Protocol A at three temperatures (e.g., 10°C, 25°C, 40°C) and plotting

-

Steep Slope: Indicates high sensitivity to temperature (ideal for recrystallization).

-

Flat Slope: Indicates poor recrystallization potential.

-

(R)-Mesitylsulfinamide typically exhibits a steep slope in EtOAc, confirming it as the solvent of choice.

References

-

Organic Syntheses . "Synthesis of (R)-2,4,6-Trimethylbenzenesulfinamide and its Application in Asymmetric Synthesis." Org. Synth.2006 , 83, 131. [Link]

-

FDA Guidance for Industry . "Q3C - Tables and List." (Guidance on solvent toxicity classes for pharmaceutical processing). [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Sterically Demanding N-Mesitylsulfinyl Imines

Executive Summary

This application note details the optimized protocol for synthesizing

Key Advantages of this Protocol:

-

Water Management: Utilizes Ti(OEt)₄ as a dual-function Lewis acid catalyst and in-situ dehydrating agent, driving the equilibrium of sterically hindered ketone condensations.

-

Scalability: Designed for milligram to multigram scales without requiring Dean-Stark apparatus.

-

Purity: Optimized workup eliminates titanium salts without chromatographic difficulty.

Scientific Foundation & Mechanism

The Challenge of Ketone Condensation

Unlike aldehydes, ketones are sterically hindered and less electrophilic. Condensing them with bulky sulfinamides (like mesitylsulfinamide) is kinetically unfavorable. Standard dehydrating agents (MgSO₄, CuSO₄) often fail to drive conversion to completion.

The Titanium(IV) Solution

Titanium(IV) ethoxide serves a critical double role:

-

Lewis Acid Activation: Coordinates to the ketone carbonyl oxygen, increasing electrophilicity.

-

Chemical Dehydration: Irreversibly reacts with the water byproduct to form stable titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).

Figure 1: Mechanistic Pathway of Ti(OEt)₄ Mediated Condensation

Caption: Ti(OEt)₄ activates the carbonyl and scavenges water, preventing hydrolysis of the formed imine.

Experimental Protocol

Reagents and Equipment

| Reagent | Equiv. | Role | Grade/Notes |

| Ketone Substrate | 1.0 | Starting Material | Dry, purity >98% |

| Mesitylsulfinamide | 1.1 - 1.2 | Chiral Amine Source | Enantiopure or Racemic |

| Titanium(IV) ethoxide | 2.0 - 2.5 | Catalyst/Desiccant | Technical Grade (~20% Ti) . Handle under N₂.[1] |

| THF (Tetrahydrofuran) | Solvent | 0.5 M conc. | Anhydrous, inhibitor-free |

| Ethyl Acetate / Brine | Workup | N/A | ACS Grade |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

-

Charging: Add Mesitylsulfinamide (1.1 equiv) and the Ketone (1.0 equiv) to the flask.

-

Solvation: Add anhydrous THF via syringe. The concentration should be 0.5 M relative to the ketone.

-

Note: Higher concentrations (1.0 M) can be used for unreactive ketones to boost kinetics.

-

-

Catalyst Addition: Add Ti(OEt)₄ (2.0–2.5 equiv) dropwise via syringe. The solution will typically turn light yellow or orange.

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to a gentle reflux (approx. 65–70 °C).

-

Critical Insight: Unlike aldehydes (RT), bulky ketones/mesityl groups require thermal energy to overcome the steric barrier.

-

-

Monitoring: Monitor by TLC or LC-MS.

-

TLC Tip: Sulfinyl imines often run slightly less polar than the sulfinamide. Stain with Phosphomolybdic Acid (PMA) or UV.

-

Duration: 12–24 hours is typical for hindered ketones.

-

Phase 3: Optimized Workup (The "Brine Crash" Method)

Standard aqueous workups lead to impossible emulsions with Titanium. Use this specific protocol to generate filterable solids.

-

Quench: Cool the reaction to room temperature. Dilute with an equal volume of Ethyl Acetate (EtOAc).

-

Precipitation: While stirring vigorously, add Brine (saturated NaCl) dropwise.

-

Observation: A thick white/yellow precipitate (Titanium salts) will form.

-

-

Filtration: Filter the suspension through a pad of Celite packed in a sintered glass funnel. Wash the filter cake thoroughly with EtOAc.

-

Separation: Transfer filtrate to a separatory funnel. Wash the organic layer once with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Hexanes/EtOAc gradient (typically 90:10 to 70:30).

-

Stability:[2] The Mesityl-sulfinyl imine is generally stable on silica but should not be left on the column for extended periods.

-

Process Workflow Diagram

Figure 2: Operational Workflow for Synthesis

Caption: Workflow emphasizing the specific brine quench to manage Titanium byproducts.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance or wet solvent. | Increase Ti(OEt)₄ to 3.0 equiv. Ensure THF is anhydrous. Switch solvent to Toluene and reflux (110°C). |

| Hydrolysis during column | Acidic silica. | Pre-treat silica column with 1% Triethylamine/Hexanes. |

| Thick Emulsion in Workup | Improper quenching speed. | Do not add water directly. Use Brine. Add it slowly to the stirring EtOAc mixture until solids clump. |

| Starting Material Remains | Equilibrium limitation. | Use microwave irradiation (100°C, 30-60 mins) to overcome activation energy. |

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.[3] Link

-

Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999).[4] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." The Journal of Organic Chemistry, 64(4), 1278–1284. Link

- Davis, F. A., & Zhang, Y. (2007). "Asymmetric Synthesis of Amines using Sulfinimines (N-Sulfinyl Imines)." Topics in Current Chemistry, 1-32.

-

Reeves, J. T., et al. (2015).[4][5] "General Method for the Synthesis of N-Sulfinyl Imines." Organic Letters, 17(10), 2442–2445. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 5. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines via Grignard Reagent Addition to N-Mesitylsulfinyl Aldimines

Introduction: The Quest for Enantiopure Amines

Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and catalysts.[1] Consequently, the development of robust and highly stereoselective methods for their synthesis is a cornerstone of organic and medicinal chemistry.[2] Among the most powerful strategies is the use of chiral auxiliaries, which temporarily impart chirality to a prochiral substrate, direct a stereoselective transformation, and are subsequently removed.

The N-tert-butanesulfinyl group, pioneered by Jonathan A. Ellman, has become an exceptionally versatile and widely adopted chiral auxiliary for the asymmetric synthesis of amines.[3][4] Condensation of the corresponding sulfinamide with aldehydes or ketones produces N-sulfinyl imines, which are excellent electrophiles.[5] The sulfinyl group activates the imine for nucleophilic attack, serves as a powerful stereodirecting element, and can be readily cleaved under mild acidic conditions.[6]

This application note focuses on the use of the N-mesitylsulfinyl group, a sterically demanding analogue of the more common tert-butyl auxiliary. The increased steric bulk of the mesityl (2,4,6-trimethylphenyl) group can offer distinct advantages in stereocontrol, potentially leading to even higher levels of diastereoselectivity in the addition of organometallic reagents.[7] We provide a detailed examination of the mechanistic underpinnings, a step-by-step protocol for the Grignard reagent addition, and expert insights into achieving optimal results.

Mechanistic Rationale: The Power of Steric Direction

The high degree of stereoselectivity observed in the addition of Grignard reagents to N-sulfinyl aldimines is rationalized by a rigid, six-membered chair-like transition state.[8][9] The magnesium ion of the Grignard reagent coordinates to both the imine nitrogen and the sulfinyl oxygen, creating a pre-organized chelate. This chelation forces the sulfinyl group's substituents into defined positions, effectively blocking one face of the imine.

Key Mechanistic Features:

-

Chelation Control: The formation of the Mg-N-S-O chelate is the crucial organizing element that establishes the rigid transition state geometry.

-

Steric Shielding: The bulky substituent on the sulfur atom (in this case, the mesityl group) preferentially occupies a pseudo-equatorial position to minimize steric clashes. This arrangement orients the smaller sulfur lone pair in a pseudo-axial position.

-

Facial Bias: Consequently, the large mesityl group effectively shields the Re face (for an Rs-sulfinamide) of the imine, directing the nucleophilic attack of the Grignard reagent's R-group to the less hindered Si face.

The use of a mesityl group over a tert-butyl group is hypothesized to amplify this steric shielding effect, potentially leading to enhanced diastereoselectivity, particularly with sterically less demanding nucleophiles.

Caption: Proposed chair-like transition state for Grignard addition.

Experimental Protocols

Part 1: Synthesis of N-Mesitylsulfinyl Aldimine

The first step is the synthesis of the chiral imine electrophile via condensation of the corresponding aldehyde with enantiopure N-mesitylsulfinamide. Lewis acids are employed to facilitate the condensation and act as water scavengers.[10] While copper(II) sulfate is effective for many aldehydes, titanium(IV) ethoxide is preferred for more sterically hindered or electron-rich aldehydes.[5]

Materials & Reagents:

-

(R)- or (S)-Mesitylsulfinamide (1.0 equiv)

-

Aldehyde (1.1-1.5 equiv)

-

Anhydrous Copper(II) Sulfate (CuSO₄, 2.0 equiv) or Titanium(IV) Ethoxide (Ti(OEt)₄, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (R)-mesitylsulfinamide and anhydrous CuSO₄.

-

Add anhydrous DCM via syringe.

-

Add the aldehyde dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture vigorously at room temperature (or reflux if necessary, particularly for the Ti(OEt)₄ method) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfinamide is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the CuSO₄, washing the pad with additional DCM.

-

Concentrate the filtrate under reduced pressure. The resulting crude N-mesitylsulfinyl aldimine is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Part 2: Diastereoselective Grignard Reagent Addition

This procedure requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic sources like water.[11] Low reaction temperatures are critical for achieving high diastereoselectivity.[12]

Caption: Experimental workflow for the Grignard addition protocol.

Materials & Reagents:

-

N-Mesitylsulfinyl Aldimine (1.0 equiv)

-

Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.0 M in THF, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc), Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Schlenk flask, syringes, magnetic stirrer, low-temperature thermometer, and inert atmosphere setup

Procedure:

-

Add the N-mesitylsulfinyl aldimine to a flame-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Dissolve the imine in anhydrous THF (approx. 0.1 M concentration) via syringe.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting imine.

-

Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Dilute the mixture with EtOAc and water. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-mesitylsulfinyl amine.

Part 3: Cleavage of the Mesitylsulfinyl Auxiliary

The final step is the removal of the chiral auxiliary to liberate the desired primary amine, typically as its hydrochloride salt.

Procedure:

-

Dissolve the purified N-mesitylsulfinyl amine in methanol or isopropanol.

-

Add a solution of HCl in dioxane (e.g., 4M) or acetyl chloride (which generates HCl in situ with the alcohol solvent).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure to yield the crude amine hydrochloride salt. This can often be purified by trituration with diethyl ether or recrystallization.

Data Summary and Scope

The reaction is applicable to a wide range of aldimines and Grignard reagents. High diastereoselectivities are generally observed.

| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Solvent | Temp (°C) | Yield (%) | d.r. |

| 1 | C₆H₅ | CH₃MgBr | THF | -78 | >90 | >98:2 |

| 2 | C₆H₅ | C₆H₅MgBr | THF | -78 | >95 | >99:1 |

| 3 | c-C₆H₁₁ | C₂H₅MgBr | CH₂Cl₂ | -48 | >85 | >95:5 |

| 4 | i-Pr | C₆H₅CH₂MgBr | THF | -78 | >90 | >98:2 |

| Note: Data presented are representative examples based on analogous transformations with sulfinyl imines. Specific yields and diastereomeric ratios should be determined empirically. |

Troubleshooting and Expert Insights

-

Causality of Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles. Any protic solvent (water, alcohols) will protonate the reagent, quenching it and rendering it inactive. All glassware must be rigorously dried, and all solvents must be anhydrous.[11]

-

Importance of Low Temperature: The diastereoselectivity of the reaction is highly temperature-dependent. Higher temperatures can provide enough thermal energy to overcome the energy difference between competing transition states (e.g., an open-chain vs. the desired chelated model), leading to lower d.r.[8]

-

Solvent Choice: While THF is commonly used, non-coordinating solvents like DCM can sometimes enhance diastereoselectivity. Ethereal solvents like THF can compete with the sulfinyl oxygen for coordination to the magnesium ion, potentially disrupting the rigidity of the chelated transition state.[8]

-

Side Reactions: For aldimines with enolizable α-protons, deprotonation by the basic Grignard reagent can be a competitive pathway. Using less basic organometallic reagents (e.g., organozincs) or ensuring very low temperatures can mitigate this. Additionally, Grignard reagents with β-hydrides can sometimes act as reducing agents.

The N-mesitylsulfinyl group represents a valuable tool in the asymmetric synthesis toolbox. Its significant steric presence provides a powerful directing effect, enabling highly diastereoselective carbon-carbon bond formations to create valuable, enantiomerically enriched chiral amines for research and development.

References

-

Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Available at: [Link]

-

Xu, H.-C., et al. (2013). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. Accounts of Chemical Research. Available at: [Link]

-

Wikipedia. tert-Butanesulfinamide. Available at: [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]

-

Suna, E., Group. Diastereoselective synthesis using chiral auxiliary. Available at: [Link]

-

Pérez, E., et al. (2021). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Royal Society of Chemistry. Available at: [Link]

-

Hodgson, D. M., et al. (2009). Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine. Synthesis. Available at: [Link]

-

Medley, J. W., Myers, A. G. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. Available at: [Link]

-

YouTube. Ellman Auxiliaries for Amine Synthesis. Available at: [Link]

-

Organic Chemistry Portal. N-Sulfinyl imine synthesis. Available at: [Link]

-

Weinreb, S. M., Sisko, J. (1996). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry. Available at: [Link]

-

D'hooghe, M., et al. (2009). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. The Journal of Organic Chemistry. Available at: [Link]

-

De, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

-

YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut. Available at: [Link]

-

García Ruano, J. L., et al. (2005). A general method for the preparation of N-sulfonyl aldimines and ketimines. Organic Letters. Available at: [Link]

-

Ferreira, V. F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. N-Sulfinyl imine. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ellman's Sulfinamides [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 7. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. youtube.com [youtube.com]

- 10. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

synthesis of alpha-chiral amines via mesitylsulfinamide methodology

Application Note: High-Fidelity Synthesis of

Executive Summary

The synthesis of

This guide details the Mesitylsulfinamide Methodology , focusing on its specific utility in scenarios where t-BS may underperform, such as in specific radical cross-coupling reactions or when distinct solubility/crystallinity profiles are required for purification. We provide a complete workflow from the de novo synthesis of the reagent (bypassing high commercial costs) to the diastereoselective construction of complex amine scaffolds.

Reagent Profile & Mechanistic Advantage

2,4,6-Trimethylbenzenesulfinamide (Mesitylsulfinamide) bridges the gap between the electronic character of traditional aryl auxiliaries (Davis’ reagent) and the steric bulk of alkyl auxiliaries (Ellman’s reagent).

-

Steric Bulk: The ortho-methyl groups of the mesityl ring provide significant steric shielding, comparable to the tert-butyl group, ensuring high diastereoselectivity (

) during nucleophilic additions. -

Electronic Tuning: Unlike the electron-rich t-butyl group, the mesityl aromatic system allows for

-stacking interactions and UV-active monitoring, which is crucial for high-throughput purification (HPLC/UPLC) where t-BS derivatives can be invisible. -

Radical Stability: Recent applications (e.g., Ni-catalyzed cross-couplings) suggest Mes-SA derivatives can offer superior performance in radical manifolds compared to alkyl sulfinamides.

Mechanistic Pathway: The Closed Transition State

Diastereocontrol is governed by a six-membered chair-like transition state (Zimmerman-Traxler model). The mesityl group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions, effectively blocking one face of the imine and directing the nucleophile to the opposing face.

Figure 1: Mechanistic flow of chirality transfer. The Mesityl group (Mes) directs the stereochemical outcome via a chelated transition state.

Protocol 1: De Novo Synthesis of Enantiopure Mesitylsulfinamide

Rationale: Commercial enantiopure Mesitylsulfinamide is significantly more expensive than t-BS. This protocol allows for the cost-effective, multi-gram synthesis of the auxiliary using the "Norephedrine Route."

Reagents Required:

-

(1R, 2S)-(-)-Norephedrine (Chiral Scaffold)[1]

-

Thionyl Chloride (

) -

Mesitylmagnesium Bromide (MesMgBr)

-

Lithium Hexamethyldisilazide (LiHMDS)

Step-by-Step Methodology:

-

Cyclization (Formation of Oxathiazolidine):

-

Dissolve (1R, 2S)-norephedrine (1.0 eq) in dry DCM at -78°C.

-

Add imidazole (4.0 eq) and triethylamine (2.0 eq).

-

Slowly add

(1.1 eq). Stir for 30 min, then warm to 0°C. -

Outcome: Formation of the diastereomerically pure 1,2,3-oxathiazolidine-2-oxide.[1]

-

Purification: Flash chromatography (Silica, Hex/EtOAc).

-

-

Nucleophilic Opening (The Mesityl Transfer):

-

Dissolve the oxathiazolidine intermediate in THF at -78°C.

-

Add MesMgBr (1.2 eq) dropwise. The Grignard reagent attacks the sulfur center with inversion of configuration.

-

Critical Step: Stir for 1 hour. The ring opens to form the sulfinate intermediate.

-

-

Transamination (Auxiliary Release):

-

To the same pot (at -78°C), add LiHMDS (2.5 eq).

-

Warm to room temperature (RT) and stir for 12 hours.

-

Quench with saturated

. -

Result: This cleaves the norephedrine tether, releasing free (S)-Mesitylsulfinamide .

-

Yield: Typically 65-75% overall.

QC Check: Chiral HPLC (Daicel Chiralpak AD-H) to confirm

Protocol 2: Synthesis of -Mesitylsulfinyl Imines

Rationale: Direct condensation requires a Lewis acid dehydrating agent to drive the equilibrium.

Table 1: Condensation Conditions

| Component | Equivalents | Role | Notes |

|---|---|---|---|

| Aldehyde/Ketone | 1.1 eq | Substrate | Sterically hindered ketones may require reflux. |

| Mesitylsulfinamide | 1.0 eq | Chiral Auxiliary | Limiting reagent. |

| Ti(OEt)4 | 2.0 - 4.0 eq | Lewis Acid/Desiccant | Activates carbonyl; scavenges water. |

| THF or DCM | 0.5 M | Solvent | THF preferred for ketones (reflux capability). |

Procedure:

-

Combine Mes-SA and substrate in THF under

. -

Add

neat via syringe. -

Stir at RT (aldehydes) or 60°C (ketones) for 12–24 h.

-

Workup (Crucial): Pour into brine/EtOAc mixture with vigorous stirring. The Titanium salts will form a white slurry. Filter through Celite to remove titanium oxides.

-

Concentrate and purify via silica gel chromatography.

-

Note: Mesityl imines are stable to silica but should be stored at -20°C.

-

Protocol 3: Diastereoselective Nucleophilic Addition

This section covers two distinct applications: classical Grignard addition and modern Radical Cross-Coupling.

A. Classical Grignard Addition (1,2-Addition)

-

Dissolve

-mesitylsulfinyl imine in DCM (non-coordinating solvent enhances chelation control). -

Cool to -48°C or -78°C.

-

Add Grignard reagent (

, 2.0 eq) dropwise. -

Monitor by TLC/UPLC.

-

Quench with

. -

Expected dr:

.

B. Ni-Catalyzed Radical Cross-Coupling (Advanced)

Context: For synthesizing unnatural amino acids where Grignard reagents are unstable or inaccessible.

Workflow:

-

Reagents: Sulfinimine (1.0 eq), Alkyl Halide/Redox Ester (1.5 eq),

(10 mol%), Bathophenanthroline (12 mol%), Mn (reductant, 2.0 eq). -

Solvent: DMPU/THF (1:1).

-

Procedure: Combine all solids in a glovebox. Add solvent.[2] Stir at RT.

-

Mechanism: The Mesityl group stabilizes the radical intermediate formed after Ni-addition, preventing homocoupling side reactions often seen with less bulky auxiliaries.

Figure 2: Radical cross-coupling pathway facilitated by Mesitylsulfinamide.

Protocol 4: Deprotection (Cleavage)

The Mesitylsulfinyl group is acid-labile. However, care must be taken to avoid racemization if the

Standard Acidic Methanolysis:

-

Dissolve the sulfinamide adduct in MeOH (0.1 M).

-

Add

in dioxane (3.0 eq). -

Stir at RT for 30 minutes.

-

Concentrate to dryness.

-

Precipitation: Triturate the residue with

to precipitate the -

Yield: Quantitative.[3]

Troubleshooting Cleavage:

-

Issue: Scavenging the Mesityl byproduct.

-

Solution: Unlike t-BS (which forms volatile byproducts), the Mesityl byproduct (methyl mesitylsulfinate) is non-volatile. Wash the crude amine salt thoroughly with dry ether to remove the sulfinate ester.

References

-

Reagent Synthesis & Methodology: Sasraku-Neequaye, L. K. (2012). Syntheses and Reactions of Sulfinimines. University of East Anglia.[1] [Link]

-

Radical Cross-Coupling Applications: Li, G., et al. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. National Institutes of Health (PMC). [Link]

-

Comparison of Auxiliaries (Mesityl vs. t-Butyl): Stockman, R. A., et al. (2011). Advances in the Application of N-Sulfinyl Auxiliaries. Nottingham ePrints. [Link]

-

General Sulfinamide Reviews: Ellman, J. A., et al. (2003).[4] Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry. [Link]

Sources

Application Note: Diastereoselective Reduction of N-Mesitylsulfinyl Imines with Sodium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines and Sulfinyl Imines

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among the most reliable and versatile methods for their asymmetric synthesis is the nucleophilic addition of organometallic reagents or hydrides to chiral N-sulfinyl imines.[1] The N-sulfinyl group, particularly sterically hindered variants like the mesitylsulfinyl or the widely-used tert-butanesulfinyl group, acts as a powerful chiral auxiliary.[2][3] It activates the imine for nucleophilic attack, provides a high degree of facial stereocontrol, and can be readily cleaved under mild acidic conditions to furnish the desired free amine.[1]

This application note provides a detailed guide to the diastereoselective reduction of N-mesitylsulfinyl imines using the mild and inexpensive reducing agent, sodium borohydride (NaBH₄). We will delve into the mechanistic basis for the high stereoselectivity, present a robust experimental protocol, and offer practical insights for researchers in the field.

Mechanistic Insights: The Origin of Diastereoselectivity

The predictable stereochemical outcome of the NaBH₄ reduction of N-sulfinyl imines is rationalized by a closed, six-membered chair-like transition state, as proposed by Andersen, Davis, and Ellman.[4][5]

Causality Behind the Selectivity:

-

Coordination is Key: The reaction is believed to proceed via coordination of the borohydride reagent to the sulfinyl oxygen atom. This chelation creates a rigid, chair-like six-membered ring structure.

-

Steric Minimization: To minimize steric hindrance, the bulky mesityl group on the sulfur atom and the larger substituent (RL) on the imine carbon preferentially occupy pseudo-equatorial positions within this transition state.

-

Directed Hydride Delivery: This conformational arrangement locks the imine in a specific orientation, exposing one of its diastereotopic faces to the intramolecular delivery of the hydride (H⁻) from the boron center. The hydride is delivered to the imine carbon from the face opposite the bulky mesityl group, leading to the formation of one major diastereomer.[5][6]

The choice of reducing agent is paramount. While NaBH₄ operates through this highly organized transition state, bulkier, non-coordinating hydrides like L-Selectride proceed through an "open" transition state where steric approach control dominates, often leading to the opposite diastereomer.[4][7][8] This highlights the crucial role of the reagent's ability to chelate with the sulfinyl oxygen.

Caption: Proposed transition state for NaBH₄ reduction.

Comparative Data: Yields and Diastereoselectivity

The NaBH₄ reduction of N-sulfinyl imines consistently provides high yields and excellent diastereoselectivities across a range of substrates. The use of a mesitylsulfinyl group, due to its increased steric bulk compared to the tert-butyl variant, can sometimes lead to even higher levels of stereocontrol.[3]

| Entry | Imine Substituent (R) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Phenyl | THF | High | >95:5 | [7][8] |

| 2 | 4-Methoxyphenyl | THF | High | >95:5 | [7] |

| 3 | 2-Furyl | THF | High | >95:5 | [7] |

| 4 | n-Propyl | THF | High | >95:5 | [7] |

| 5 | Isopropyl | THF | High | >95:5 | [7] |

| 6 | Cyclohexyl | THF | High | >95:5 | [7] |

Note: The cited references primarily use the N-tert-butanesulfinyl auxiliary, but the principles and outcomes are directly applicable to the N-mesitylsulfinyl analogue, which is expected to provide similar or superior selectivity.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for a representative reduction.

4.1 Materials and Reagents

-

N-Mesitylsulfinyl imine (1.0 eq)

-

Sodium borohydride (NaBH₄), powder (1.5 - 2.0 eq)[9]

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, rubber septum, nitrogen inlet

4.2 Experimental Workflow Visualization

Caption: General workflow for NaBH₄ reduction.

4.3 Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-mesitylsulfinyl imine (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and a minimal amount of anhydrous MeOH (e.g., 4 equivalents relative to the imine) to aid in solubility and activate the borohydride. Stir until the imine is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Carefully add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and hydrogen gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine spot is consumed (typically 1-4 hours). If the reaction is sluggish, an additional portion of NaBH₄ (0.5 eq) can be added.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.[9] Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfinamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-mesitylsulfinamide.

-

Characterization: The diastereomeric ratio (d.r.) of the product can be accurately determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

Troubleshooting and Practical Considerations

-

Low Yield: If the yield is low, ensure all reagents and solvents were strictly anhydrous. Moisture can consume the NaBH₄. Also, check the aqueous layer by TLC to ensure the product, which can have some polarity, was not lost during extraction.[10]

-

Sluggish Reaction: For sterically hindered or electron-poor imines, the reaction may require longer times or gentle warming (e.g., to 40 °C). Adding a few equivalents of methanol can also accelerate the reduction.

-

Difficult d.r. Determination: If the characteristic proton signals for the diastereomers overlap in the ¹H NMR spectrum, ¹⁹F NMR (if a fluorine atom is present in the substrate) or chiral HPLC analysis may be necessary.

-

Safety: Sodium borohydride reacts with acidic protons and water to produce flammable hydrogen gas. Always perform the reaction in a well-ventilated fume hood and quench excess reagent carefully at low temperatures.

Conclusion

The diastereoselective reduction of N-mesitylsulfinyl imines with sodium borohydride is a highly reliable, cost-effective, and scalable method for the synthesis of enantioenriched sulfinamides, which are immediate precursors to valuable chiral primary amines. The predictable and high levels of stereocontrol, governed by a well-understood chelation-controlled mechanism, make this transformation a powerful tool for academic and industrial chemists alike.

References

-

García Ruano, J. L., & Alemán, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]

-

Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. MDPI. [Link]

-

Davis, F. A., & Zhou, P. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006(7), 120-128. [Link]

-

Davis, F. A. (2005). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1213-1216. [Link]

-

Wikipedia contributors. (n.d.). N-Sulfinyl imine. In Wikipedia. Retrieved from [Link]

-

Siler, D. A., et al. (2021). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. [Link]

-

Harrity, J. P. A., et al. (2010). Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines. PMC. [Link]

-

Stockman, R. A., et al. (2011). On the utility of S-mesitylsulfinimines for the stereoselective synthesis of chiral amines and aziridines. Chemical Communications. [Link]

-

Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals. [Link]

-

Ellman, J. A., & Tang, T. P. (1999). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 64(4), 1319-1321. [Link]

-

Carreño, M. C., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3508–3513. [Link]

-

ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? ResearchGate. [Link]

-

Tang, T. P., & Ellman, J. A. (1999). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 64(4), 1319-1321. [Link]

-

Semantic Scholar. (n.d.). N-SULFONYL IMINES : USEFUL SYNTHONS IN STEREOSELECTIVE ORGANIC SYNTHESIS. Semantic Scholar. [Link]

-

Sciencemadness.org. (2016). reduction of an imine with NaBH4. Sciencemadness.org. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.org. [Link]

-

Reddit. (2022). Reduction of imine. Reddit. [Link]

-

Chemistry university. (2021, March 29). Reduction of Imines and Nitriles [Video]. YouTube. [Link]

Sources

- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. reddit.com [reddit.com]

Application Note: One-Pot Synthesis of Chiral Amines using Mesitylsulfinamide

This guide details the application of Mesitylsulfinamide (2,4,6-trimethylbenzenesulfinamide) for the one-pot synthesis of chiral amines. Unlike the more common tert-butanesulfinamide (Ellman’s reagent), the mesityl variant offers distinct advantages in crystallinity , stability , and stereochemical control for specific sterically demanding or electronically sensitive substrates.

Abstract & Strategic Value

The synthesis of

This guide outlines a One-Pot Protocol that streamlines the condensation and nucleophilic addition steps, minimizing solvent waste and handling time while maintaining high diastereoselectivity (

Key Advantages of Mesitylsulfinamide

| Feature | Mesitylsulfinamide (Mes) | tert-Butanesulfinamide (t-Bu) | p-Toluenesulfinamide (p-Tol) |

| Steric Bulk | High (2,4,6-trimethyl) | High (tert-butyl) | Moderate |

| Crystallinity | Excellent (Aromatic stacking) | Good | Good |

| S-Nucleophilic Attack | Resistant (Steric shielding) | Resistant | Prone to S-attack by hard nucleophiles |

| Electronic Character | Electron-rich Aromatic | Alkyl (Inductive donor) | Electron-poor Aromatic |

| Primary Use Case | One-pot cascades , difficult purifications, radical cyclizations | General purpose | Early literature examples |

Mechanism & Reaction Logic

The one-pot synthesis proceeds through three distinct phases that can be telescoped into a single vessel:

-

In Situ Imine Formation: Condensation of Mesitylsulfinamide with an aldehyde using a Lewis Acid dehydrating agent (typically Ti(OEt)

). -

Diastereoselective Addition: Nucleophilic attack (Grignard, Organolithium, or Hydride) on the activated

-sulfinyl imine. The mesityl group directs the addition via a cyclic transition state (Zimmerman-Traxler model). -

Deprotection: Acidic cleavage of the sulfinyl group to yield the chiral amine salt.

Mechanistic Flowchart (Graphviz)

Caption: Logical flow of the one-pot mesitylsulfinamide amine synthesis. The Ti(OEt)

Experimental Protocols

Protocol A: One-Pot Reductive Amination (General Scope)

Best for: Synthesis of primary chiral amines from ketones or secondary chiral amines from aldehydes.

Reagents:

-

(S)-Mesitylsulfinamide (1.0 equiv)

-

Aldehyde/Ketone (1.1 equiv)[1]

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 - 3.0 equiv) -

Sodium Borohydride (NaBH

) (4.0 equiv) -

Solvent: Dry THF

Step-by-Step Procedure:

-

Condensation: In a flame-dried round-bottom flask under Argon, dissolve (S)-Mesitylsulfinamide (1.0 mmol) in dry THF (5 mL, 0.2 M).

-

Add the carbonyl compound (1.1 mmol) followed by Ti(OEt)

(neat, 2-3 mmol). The solution will turn slightly yellow. -

Stir at Room Temperature for aldehydes (2-6 h) or Reflux (60°C) for ketones (12-24 h). Monitor by TLC (the sulfinamide spot will disappear).

-

Checkpoint: Ensure complete consumption of the sulfinamide to maximize enantiomeric excess (ee).

-

-

Reduction (One-Pot): Cool the mixture to -48°C (or -78°C for higher selectivity).

-

Add NaBH

(4.0 mmol) directly to the flask (solid or slurry in THF).-

Note: Ti(OEt)

activates the imine for reduction. No workup is needed before this step.

-

-

Warm slowly to Room Temperature over 3 hours.

-

Quench: Add MeOH (2 mL) slowly to quench excess hydride. Then add brine (5 mL) and EtOAc. The resulting titanium salts will form a thick white slurry.

-

Workup: Filter through a pad of Celite to remove Titanium salts. Wash the pad with EtOAc. Dry the filtrate (Na

SO -

Purification: The resulting Mesitylsulfinamide-amine is often crystalline. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Protocol B: One-Pot Grignard/Allylation (Advanced)

Best for: Synthesis of

Reagents:

-

(S)-Mesitylsulfinamide (1.0 equiv)

-

Aldehyde (1.1 equiv)[2]

-

Ti(OEt)

(3.0 equiv)[2] -

Nucleophile: Allyl bromide + Indium powder (for allylation) OR Grignard Reagent.

Step-by-Step Procedure (Indium-Mediated Allylation):

-

Condensation: Combine Mesitylsulfinamide (1.0 equiv), Aldehyde (1.1 equiv), and Ti(OEt)

(3.0 equiv) in THF. Stir at RT for 2 h. -

Addition: Do not work up. Add Indium powder (1.5 equiv) and Allyl Bromide (2.0 equiv) directly to the reaction mixture.

-

Heat to 60°C for 3-5 hours.

-

Quench/Workup: Pour into a mixture of dilute HCl and EtOAc. (Note: Acidic quench hydrolyzes the Ti-salts but not the sulfinamide if done quickly and cold. For amine deprotection, see below).

Step-by-Step Procedure (Grignard Addition):

Critical Note: Ti(OEt)

-

Modified One-Pot: After condensation (Step 1 above), dilute the mixture with dry CH

Cl -

Add Grignard reagent (3.0 - 5.0 equiv) dropwise.

-

Warm to RT and quench with sat. NH

Cl.

Cleavage & Isolation

The mesitylsulfinyl group is cleaved under mild acidic conditions to yield the free amine salt.

-

Dissolve the purified sulfinamide intermediate in MeOH .

-

Add 4M HCl in Dioxane (2-3 equiv).

-

Stir at RT for 30 minutes. (Mesityl cleavage is generally fast).

-

Concentrate to dryness.

-

Triturate with Et

O to obtain the Chiral Amine Hydrochloride as a solid.

Troubleshooting & Optimization (E-E-A-T)

| Problem | Root Cause | Solution |

| Low Yield (Condensation) | Incomplete water scavenging | Increase Ti(OEt) |

| Low Diastereoselectivity | High reaction temperature during addition | Cool nucleophilic addition step to -78°C. Ensure slow addition rate. |

| Grignard Decomposition | Reaction with Ti(OEt) | Isolate the imine: Filter the condensation mix through Celite, concentrate, then redissolve for Grignard addition. |

| Difficult Purification | Oily byproduct | Leverage the Mesityl advantage: Attempt recrystallization from hot Hexane/Ethanol. |

| S-Attack (Sulfoxide formation) | Hard nucleophile attacking Sulfur | Use Mesityl (it is better than p-Tolyl). If still an issue, switch to softer organometallics (e.g., Organozinc). |

References

-

Stockman, R. A., et al. (2011). "One-pot Synthesis of Chiral Nonracemic Amines." The Journal of Organic Chemistry, 76(22), 9452–9459.

- Core reference for the one-pot gener

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

- Foundational review on sulfinamide chemistry; provides context for Ti(OEt)4 protocols.

-

Davis, F. A., et al. (2006). "Asymmetric Synthesis of Amines using Sulfinimines." The Journal of Organic Chemistry, 71(15), 5461–5467.

- Discusses the specific advantages of aromatic sulfinamides (Davis/Mesityl) over alkyl variants.

-

Foubelo, F., & Yus, M. (2014). "Indium-mediated allylation of N-tert-butanesulfinyl imines." Organic Syntheses, 91, 179.

- Protocol for the Indium-mediated one-pot allyl

Sources

- 1. lib.ysu.am [lib.ysu.am]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. A Versatile Enantioselective Synthesis of Azabicyclic Ring Systems: A Concise Total Synthesis of (+)-Grandisine D and Unnatural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of (R)-2,4,6-Trimethylbenzenesulfinamide from Mesitylene

Executive Summary

(R)-2,4,6-Trimethylbenzenesulfinamide is a critical chiral auxiliary used in the asymmetric synthesis of amines. Functionally similar to the widely used tert-butanesulfinamide (Ellman's reagent), the mesityl derivative offers superior stability and stereocontrol in specific sterically demanding or electronic-sensitive imine additions. Its bulky 2,4,6-trimethylphenyl (mesityl) group effectively shields the imine face, often enhancing diastereoselectivity where the tert-butyl group fails.

This protocol details a scalable, robust synthetic route starting from mesitylene . Unlike laboratory-scale methods that rely on expensive, pre-functionalized precursors, this guide integrates the upstream functionalization of mesitylene with the Senanayake chiral sulfinyl transfer methodology . This approach ensures high enantiomeric excess (>98% ee) and cost-efficiency for multi-gram to kilogram scale production.

Key Process Features

-

Starting Material: Commodity-grade Mesitylene.

-

Chirality Source: (1R,2S)-1-Amino-2-indanol (Recoverable/Recyclable).

-

Scalability: All steps utilize standard batch reactors; no cryogenic chromatography required.

-

Purity Target: >99% Chemical Purity, >99% ee (after crystallization).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three distinct phases:

-

Activation: Electrophilic bromination of mesitylene to generate the aryl nucleophile precursor.

-

Auxiliary Synthesis: Preparation of the chiral sulfinyl transfer reagent from (1R,2S)-1-amino-2-indanol.

-

Asymmetric Assembly: Grignard addition to the chiral auxiliary followed by stereospecific aminolysis.

Note on Stereochemistry: The Organic Syntheses standard procedure utilizes (1S,2R)-aminoindanol to yield the (S)-sulfinamide. To obtain the target (R)-sulfinamide , this protocol explicitly employs (1R,2S)-1-amino-2-indanol .

Figure 1: Retrosynthetic strategy for (R)-Mts-NH2 starting from Mesitylene.

Detailed Experimental Protocol

Phase 1: Functionalization of Mesitylene

Objective: Synthesis of 2-Bromomesitylene. Reaction Type: Electrophilic Aromatic Substitution (Bromination).

Rationale: Direct lithiation of mesitylene is possible but requires pyrophoric n-BuLi and extended reflux. Bromination followed by Grignard formation is safer and more manageable on a large scale.

Materials:

-

Mesitylene (1.0 equiv)